molecular formula C7H8ClN5 B13691799 3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride

Katalognummer: B13691799
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: WAMGYYRWDXHMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride typically involves the reaction of 3-amino-5-(2-pyrimidinyl)pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as crystallization and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can lead to the formation of new heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-(3-pyridyl)pyrazole
  • 3-Amino-5-(4-pyridyl)pyrazole
  • 3-Amino-5-(2-thienyl)pyrazole

Uniqueness

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H8ClN5

Molekulargewicht

197.62 g/mol

IUPAC-Name

5-pyrimidin-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N5.ClH/c8-6-4-5(11-12-6)7-9-2-1-3-10-7;/h1-4H,(H3,8,11,12);1H

InChI-Schlüssel

WAMGYYRWDXHMEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.